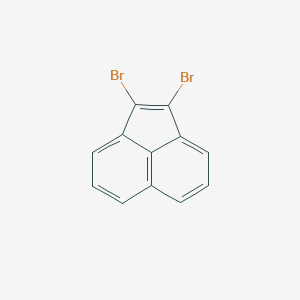

1,2-Dibromoacenaphthylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dibromoacenaphthylene is a useful research compound. Its molecular formula is C12H6Br2 and its molecular weight is 309.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

1,2-Dibromoacenaphthylene serves as a versatile building block in organic synthesis. It can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic molecules. For instance, it has been successfully used to synthesize various arylated derivatives through direct arylation methods, showcasing its utility in creating functionalized materials for further applications .

Coordination Chemistry

The compound exhibits interesting coordination chemistry with transition metals. Studies have demonstrated that this compound can form stable coordination complexes with metals such as nickel and palladium. These complexes are essential for understanding the compound's reactivity and potential catalytic applications in organic transformations .

Photovoltaic Applications

Recent research has explored the use of this compound-based dyes in dye-sensitized solar cells (DSSCs). These dyes exhibit promising photovoltaic properties due to their unique electronic structures. The incorporation of this compound into dye formulations has been shown to enhance light absorption and improve energy conversion efficiencies compared to traditional dyes .

Case Study 1: Synthesis of Aryl-Substituted Derivatives

A study demonstrated the synthesis of various aryl-substituted acenaphthylenes using this compound as a starting material. By employing different aryl halides in palladium-catalyzed reactions, researchers achieved high yields of desired products, highlighting the compound's effectiveness as a precursor for creating complex organic architectures .

Case Study 2: Coordination Complexes with Nickel

Research focusing on the interaction between this compound and nickel complexes revealed that oxidative addition reactions lead to the formation of novel coordination compounds. These compounds exhibited unique catalytic properties that could be harnessed for various organic reactions, emphasizing the importance of this compound in catalysis .

Data Tables

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | High yields in cross-coupling reactions |

| Coordination Chemistry | Forms stable complexes with transition metals | Unique catalytic properties observed |

| Photovoltaic Applications | Used in dye-sensitized solar cells | Enhanced energy conversion efficiencies |

Propriétés

Numéro CAS |

13019-33-5 |

|---|---|

Formule moléculaire |

C12H6Br2 |

Poids moléculaire |

309.98 g/mol |

Nom IUPAC |

1,2-dibromoacenaphthylene |

InChI |

InChI=1S/C12H6Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H |

Clé InChI |

HIZFJKUEOHPPMO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |

SMILES canonique |

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.